molecular formula C16H11N3O3 B3014540 (2E)-2-CYANO-N-(4-NITROPHENYL)-3-PHENYLPROP-2-ENAMIDE CAS No. 358653-06-2

(2E)-2-CYANO-N-(4-NITROPHENYL)-3-PHENYLPROP-2-ENAMIDE

Cat. No.: B3014540
CAS No.: 358653-06-2
M. Wt: 293.282
InChI Key: BOKVLWNWIBULFL-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-2-CYANO-N-(4-NITROPHENYL)-3-PHENYLPROP-2-ENAMIDE is an organic compound with a complex structure that includes cyano, nitrophenyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-CYANO-N-(4-NITROPHENYL)-3-PHENYLPROP-2-ENAMIDE typically involves the reaction of 4-nitrobenzaldehyde with a suitable cyano-containing reagent under specific conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, can vary depending on the specific synthetic route chosen .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

(2E)-2-CYANO-N-(4-NITROPHENYL)-3-PHENYLPROP-2-ENAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2E)-2-CYANO-N-(4-NITROPHENYL)-3-PHENYLPROP-2-ENAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of (2E)-2-CYANO-N-(4-NITROPHENYL)-3-PHENYLPROP-2-ENAMIDE involves its interaction with specific molecular targets. The cyano and nitrophenyl groups can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-(4-Nitrophenyl)-3-(2-pyridinyl)-2-propen-1-one
  • Methyl (2E)-3-(4-nitrophenyl)-2-propenoate

Uniqueness

(2E)-2-CYANO-N-(4-NITROPHENYL)-3-PHENYLPROP-2-ENAMIDE is unique due to its combination of cyano, nitrophenyl, and phenyl groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these functional groups are required .

Properties

IUPAC Name

(E)-2-cyano-N-(4-nitrophenyl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O3/c17-11-13(10-12-4-2-1-3-5-12)16(20)18-14-6-8-15(9-7-14)19(21)22/h1-10H,(H,18,20)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOKVLWNWIBULFL-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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